Cnb-001

Description

Properties

IUPAC Name |

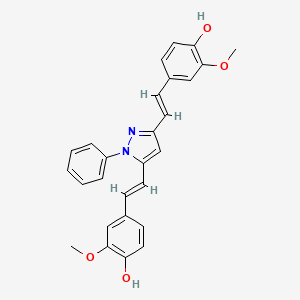

4-[(E)-2-[5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl]ethenyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-32-26-16-19(10-14-24(26)30)8-12-21-18-23(29(28-21)22-6-4-3-5-7-22)13-9-20-11-15-25(31)27(17-20)33-2/h3-18,30-31H,1-2H3/b12-8+,13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOCIDQIFWYHLB-QHKWOANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C=CC4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=NN2C3=CC=CC=C3)/C=C/C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732491 | |

| Record name | (4Z)-4-[(2Z)-2-{5-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}ethylidene]-2-methoxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019110-87-2, 828911-76-8 | |

| Record name | CNB-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1019110872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4Z)-4-[(2Z)-2-{5-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}ethylidene]-2-methoxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CNB-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS3085B7P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuroprotective Mechanisms of CNB-001: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNB-001, a novel pyrazole derivative of curcumin, has emerged as a promising neuroprotective agent with potential therapeutic applications in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury.[1] Developed to improve upon the poor metabolic stability and bioavailability of its parent compound, curcumin, this compound exhibits enhanced potency and a multifaceted mechanism of action that encompasses anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] This technical guide provides an in-depth examination of the molecular pathways and cellular processes through which this compound exerts its neuroprotective effects, supported by quantitative data from preclinical studies and detailed experimental methodologies.

Core Mechanisms of Neuroprotection

This compound's neuroprotective capabilities stem from its ability to modulate multiple key signaling pathways involved in neuronal survival, inflammation, and oxidative stress.

Anti-Inflammatory Action

A primary mechanism of this compound is the suppression of neuroinflammation, largely mediated by its effects on microglia, the resident immune cells of the central nervous system.[3][4]

-

Inhibition of NF-κB and p38 MAPK Pathways: In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in microglia.[3][4] This is achieved through the inhibition of the nuclear translocation of nuclear factor-κB (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[3] Furthermore, this compound significantly attenuates the phosphorylation of p38 mitogen-activated protein kinase (MAPK), another key player in the inflammatory cascade.[3][4] In thrombin-stimulated microglia, this compound also demonstrates inhibition of the ERK and p38 MAPK pathways.[5]

-

Inhibition of 5-Lipoxygenase: this compound is a potent inhibitor of 5-lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes.[1][6]

Antioxidant and Anti-apoptotic Effects

This compound demonstrates significant antioxidant properties, protecting neurons from oxidative stress-induced damage, a common pathology in many neurodegenerative diseases.[2][7][8]

-

Reduction of Oxidative Stress: In a rotenone-induced cellular model of Parkinson's disease, pretreatment with this compound decreased the formation of reactive oxygen species (ROS).[2] In an MPTP-induced mouse model of Parkinson's, this compound administration reduced lipid peroxidation and modulated the levels of antioxidant enzymes such as glutathione (GSH), glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase (CAT).[7]

-

Mitochondrial Protection: this compound helps to maintain normal physiological mitochondrial membrane potential and protects mitochondrial ultrastructure from toxic insults.[2][7]

-

Modulation of Apoptotic Pathways: The compound inhibits the downstream apoptotic cascade by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax, as well as caspase-3 and cytochrome C.[2][9][10]

Modulation of Synaptic Plasticity and Neurotrophic Factors

Beyond its direct protective effects, this compound also appears to support neuronal function and plasticity.

-

PI3K-Akt Pathway Maintenance: In in-vitro models of stroke, this compound was found to protect neurons by maintaining the phosphatidylinositol 3-kinase (PI3K)-Akt kinase pathway, a crucial signaling cascade for cell survival and growth.[1]

-

Enhancement of BDNF: Mechanistic studies suggest that this compound may promote synaptic plasticity through the enhancement of brain-derived neurotrophic factor (BDNF).[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| In Vitro Efficacy | |

| Parameter | Value |

| Inhibition of 5-lipoxygenase (IC50) | ~70 nM[1] |

| Neuroprotection in cell culture assays (EC50) | 500-1000 nM[1] |

| Concentration for suppression of LPS-induced NO production in microglia | 1-10 µM[3][4] |

| Concentration for attenuation of thrombin-induced iNOS expression and NO production | 1-10 µM[5] |

| Pretreatment concentration in rotenone-induced SK-N-SH cell model of Parkinson's Disease | 2 µM[2] |

| In Vivo Efficacy and Dosing | |

| Animal Model | Dosage and Effect |

| Rodent object recognition memory assay | As low as 10 mg/kg[1] |

| Subacute MPTP rodent model of Parkinson's Disease | 24 mg/kg (pretreatment)[7][8] |

| Embolized agyrencephalic New Zealand white rabbits (stroke model) | Single intravenous dose, 1 h post-embolization[6] |

| Ischemic gyrencephalic cynomolgus monkeys (stroke model) | Single intravenous dose, 5 min after initiation of middle cerebral artery occlusion[6] |

| Pharmacokinetic and Physicochemical Properties | |

| Parameter | Value |

| Molecular Weight (MW) | 440[1] |

| cLogP | 4.67[1] |

| tPSA | 74.52[1] |

| Plasma half-life (rodent) | > 2 hours[1] |

| Blood-Brain Barrier Penetration | Yes (by gavage)[1][4] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

Caption: this compound Anti-Inflammatory Signaling Pathway.

Caption: this compound Anti-Apoptotic Pathway.

Caption: General Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

The following are representative methodologies for key experiments cited in the literature.

In Vitro Anti-Inflammatory Assay in Microglia

-

Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal Wistar rats. Cells are plated in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.[3]

-

Treatment: Microglia are pre-treated with this compound (1-10 µM) or vehicle for a specified time (e.g., 30 minutes). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; e.g., 100 ng/mL) to the culture medium.[3]

-

Nitric Oxide Measurement: After a 24-hour incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[3]

-

Western Blot Analysis: To assess protein expression and phosphorylation, cells are lysed after shorter incubation periods (e.g., 30 minutes for p38 phosphorylation, 6 hours for iNOS expression). Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, total and phosphorylated p38 MAPK, and a loading control (e.g., β-actin).[3]

In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease

-

Animals: Male C57BL/6 mice are used for the study.[9]

-

MPTP Intoxication: To induce Parkinson's-like pathology, mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg, intraperitoneally (i.p.), for four consecutive days.[8][9][10]

-

This compound Treatment: A separate group of mice receives this compound (e.g., 24 mg/kg, i.p.) 30 minutes prior to each MPTP injection.[7] A control group receives vehicle only.

-

Behavioral Analysis: Motor coordination and akinesia are assessed using tests such as the narrow beam walk test, catalepsy test, and akinesia test.[9][10]

-

Immunohistochemistry: After the treatment period, mice are euthanized, and brains are collected. Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and striatum.[7][11]

-

Biochemical Analysis: Brain tissue homogenates are used to measure levels of dopamine, oxidative stress markers (e.g., TBARS, GSH), and the expression of proteins such as dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2) via Western blotting or ELISA.[7][11]

Conclusion

This compound is a pleiotropic neuroprotective agent that acts on multiple, interconnected pathways to shield the nervous system from damage. Its ability to concurrently mitigate inflammation, oxidative stress, and apoptosis makes it a compelling candidate for the treatment of complex neurodegenerative diseases. The preclinical data strongly support its continued investigation and development. Further research, including clinical trials, will be crucial to fully elucidate its therapeutic potential in human patients.

References

- 1. salk.edu [salk.edu]

- 2. Neuroprotective effect of this compound, a novel pyrazole derivative of curcumin on biochemical and apoptotic markers against rotenone-induced SK-N-SH cellular model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a synthetic pyrazole derivative of curcumin, suppresses lipopolysaccharide-induced nitric oxide production through the inhibition of NF-κB and p38 MAPK pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. The Synthetic Curcumin Derivative this compound Attenuates Thrombin-Stimulated Microglial Inflammation by Inhibiting the ERK and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a pleiotropic drug is efficacious in embolized agyrencephalic New Zealand white rabbits and ischemic gyrencephalic cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound a Novel Curcumin Derivative, Guards Dopamine Neurons in MPTP Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound a novel curcumin derivative, guards dopamine neurons in MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a novel pyrazole derivative mitigates motor impairments associated with neurodegeneration via suppression of neuroinflammatory and apoptotic response in experimental Parkinson's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. squ.elsevierpure.com [squ.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

CNB-001: A Technical Guide to a Novel Curcumin Pyrazole Derivative for Neuroinflammation and Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNB-001 is a novel synthetic pyrazole derivative of curcumin engineered to overcome the metabolic instability and poor bioavailability of its parent compound. Developed by researchers at the Salk Institute, this compound demonstrates significant neuroprotective and anti-inflammatory properties in a variety of preclinical models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in preclinical research.

Introduction

Curcumin, a natural polyphenol found in turmeric, has long been recognized for its antioxidant and anti-inflammatory effects. However, its therapeutic potential has been hampered by poor metabolic stability.[1] this compound, a pyrazole derivative, was designed to address these limitations, exhibiting improved potency and pharmacokinetic properties.[1] This compound has shown promise in protecting neurons from various insults and modulating key signaling pathways involved in neuroinflammation and cell survival.

Physicochemical and Pharmacokinetic Properties

This compound has been characterized by its molecular weight, lipophilicity, and pharmacokinetic profile, which contribute to its enhanced biological activity compared to curcumin.

| Property | Value | Reference |

| Molecular Weight | 440 | [1] |

| cLogP | 4.67 | [1] |

| Topological Polar Surface Area (tPSA) | 74.52 Ų | [1] |

| Plasma Half-life | > 2 hours (in rodent models) | [1] |

| Blood-Brain Barrier Permeability | High (crosses via gavage) | [1] |

| Oral Bioavailability | Yes | [1] |

In Vitro Efficacy and Potency

This compound has been evaluated in various in vitro assays to determine its potency and efficacy in cell-based models of neurotoxicity and inflammation.

| Assay | Metric | Value | Cell Type/Model | Reference |

| 5-Lipoxygenase Inhibition | IC₅₀ | ~70 nM | N/A | [1] |

| Cell Culture Neuroprotection | EC₅₀ | 500-1000 nM | Multiple neurotoxicity assays | [1] |

| LPS-induced Nitric Oxide Production Suppression | Concentration | 1-10 µM | Primary cultured rat microglia | [2] |

| Thrombin-induced iNOS Expression and NO Production Attenuation | Concentration | 1-10 µM | Primary cultured rat microglia | [3] |

| Rotenone-induced Toxicity in SK-N-SH cells | Pretreatment Concentration | 2 µM | SK-N-SH neuroblastoma cells | [4] |

| CeeTox™ Analysis (Toxicity Prediction) | Estimated CTox Value | 42 µM | H4IIE rat hepatoma cells | [5] |

| PTP1B Inhibition | IC₅₀ | > 0.1 mM | Human recombinant PTP1B assay | [5] |

In Vivo Efficacy

This compound has demonstrated significant therapeutic effects in various animal models of neurological diseases.

| Disease Model | Animal Model | Dosage and Administration | Key Findings | Reference |

| Parkinson's Disease | MPTP rodent model | 24 mg/kg (pretreatment) | Ameliorated behavioral anomalies, enhanced monoamine transporter expression | [6] |

| Ischemic Stroke | Rabbit embolic stroke model | Single intravenous dose, 1 h post-embolization | Attenuated clinically relevant behavioral deficits | [7] |

| Ischemic Stroke | Non-human primate (gyrencephalic) | Single intravenous dose, 5 min after MCAO initiation | Reduced infarct growth | [7] |

| Ischemic Stroke | Rat MCAO model | 10 mg/kg (single IV dose), 1 h into reperfusion | Improved limb use asymmetries, learning, and memory; reduced infarct volume by 60-95% | [8] |

| Alzheimer's Disease | Rodent object recognition memory assay | As low as 10 mg/kg | Enhanced memory | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its pleiotropic effects by modulating multiple signaling pathways involved in inflammation, cell survival, and apoptosis. Mechanistically, this compound has been shown to inhibit human 5- and 15-lipoxygenase, attenuate inflammatory and oxidative stress markers, and promote synaptic plasticity through enhanced brain-derived neurotrophic factor (BDNF).[7]

Anti-inflammatory Signaling

In microglia, the resident immune cells of the central nervous system, this compound suppresses inflammatory responses triggered by lipopolysaccharide (LPS) and thrombin.[2][3] This is achieved through the inhibition of the NF-κB and p38 MAPK pathways.[2] It also inhibits the ERK pathway in the context of thrombin-stimulated microglial activation.[3]

References

- 1. salk.edu [salk.edu]

- 2. Neuroprotective effect of this compound, a novel pyrazole derivative of curcumin on biochemical and apoptotic markers against rotenone-induced SK-N-SH cellular model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. This compound, a novel pyrazole derivative mitigates motor impairments associated with neurodegeneration via suppression of neuroinflammatory and apoptotic response in experimental Parkinson's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]

- 6. This compound a Novel Curcumin Derivative, Guards Dopamine Neurons in MPTP Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

The Anti-Inflammatory Properties of CNB-001 in Microglia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, predominantly mediated by the activation of microglia, is a key pathological feature in a host of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1] Activated microglia release a barrage of pro-inflammatory and cytotoxic factors, such as nitric oxide (NO) and various cytokines, which contribute to neuronal damage and disease progression.[1] Consequently, therapeutic strategies aimed at modulating microglial activation represent a promising avenue for treatment. This compound, a novel pyrazole derivative of curcumin, has emerged as a potent neuroprotective and anti-inflammatory agent.[1] This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound in microglia, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects in microglia by targeting key intracellular signaling cascades initiated by inflammatory stimuli such as lipopolysaccharide (LPS) and thrombin.[2][3] The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Pathway

In response to LPS, a component of gram-negative bacteria, microglial cells initiate an inflammatory response via Toll-like receptor 4 (TLR4). This activation leads to a signaling cascade that results in the nuclear translocation of NF-κB, a transcription factor essential for the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS). Studies have demonstrated that this compound effectively suppresses the LPS-induced nuclear translocation of NF-κB, thereby downregulating the expression of iNOS and subsequent NO production.[1]

Modulation of MAPK Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in mediating inflammatory responses.[2][3] this compound has been shown to selectively inhibit the phosphorylation of these kinases depending on the inflammatory stimulus.

-

In LPS-Stimulated Microglia: this compound significantly suppresses the LPS-induced phosphorylation of p38 MAPK.[1] It does not, however, affect the phosphorylation of ERK or JNK in this context.[1] The inhibition of the p38 MAPK pathway is a key mechanism for the suppressive effect of this compound on NO production.

-

In Thrombin-Stimulated Microglia: When microglia are activated by thrombin, a serine protease involved in cerebrovascular injuries, this compound suppresses the phosphorylation of both ERK and p38 MAPK.[3][4] This demonstrates that this compound can modulate different arms of the MAPK pathway depending on the upstream activator.[4]

The signaling pathways are visualized below.

Quantitative Data on Anti-Inflammatory Efficacy

The efficacy of this compound in suppressing microglial activation has been quantified in several studies. The compound consistently demonstrates a dose-dependent inhibition of pro-inflammatory markers at concentrations ranging from 1 to 10 µM.[2][3][5]

Table 1: Effect of this compound on Nitric Oxide (NO) Production and iNOS Expression in Activated Primary Rat Microglia

| Stimulant | Marker | This compound Concentration (µM) | Outcome | Reference |

|---|---|---|---|---|

| Lipopolysaccharide (LPS) | NO Production | 1 - 10 | Dose-dependent suppression | [2][5] |

| Lipopolysaccharide (LPS) | iNOS Expression | 1 - 10 | Dose-dependent suppression | [2][5] |

| Thrombin | NO Production | 1 - 10 | Dose-dependent attenuation | [3][4] |

| Thrombin | iNOS Expression | 1 - 10 | Dose-dependent attenuation |[3][4] |

Note: The potency of this compound in suppressing LPS-induced NO production was found to be stronger than that of its parent compound, curcumin.[2][1]

Table 2: Effect of this compound on MAPK Phosphorylation in Activated Primary Rat Microglia

| Stimulant | Target Protein | This compound Effect | Reference |

|---|---|---|---|

| Lipopolysaccharide (LPS) | p38 MAPK | Significant suppression of phosphorylation | [2] |

| Lipopolysaccharide (LPS) | ERK | No significant effect on phosphorylation | [2] |

| Lipopolysaccharide (LPS) | JNK | No significant effect on phosphorylation | [2] |

| Thrombin | p38 MAPK | Significant suppression of phosphorylation | [3][4] |

| Thrombin | ERK | Significant suppression of phosphorylation | [3][4] |

| Thrombin | JNK | No significant effect on phosphorylation |[3] |

Experimental Protocols

The following section details the methodologies employed to investigate the anti-inflammatory effects of this compound on microglia.

Primary Microglia Culture

-

Source: Primary microglial cells are typically isolated from the forebrains of newborn (P0-P3) Wistar rats.[6]

-

Procedure:

-

Brain tissue is mechanically dissociated and treated with trypsin to create a single-cell suspension.[6]

-

The cells are plated in T-75 flasks in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. This results in a mixed glial culture where microglia grow on a confluent layer of astrocytes.[6]

-

After 10-14 days in culture, microglia are isolated from the astrocyte layer by gentle shaking. The floating cells (predominantly microglia) are collected, centrifuged, and re-plated for experiments.[6]

-

Purity of the microglial culture is typically >98%, as confirmed by immunostaining with markers like Iba1.[5]

-

Microglial Activation and this compound Treatment

-

Workflow:

-

Isolated primary microglia are seeded into multi-well plates at a specified density (e.g., 5 x 10⁴ cells/well in a 96-well plate).

-

Cells are pre-treated with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control for a set period, typically 30-60 minutes.

-

Inflammatory activation is induced by adding a stimulant, such as LPS (from E. coli) or thrombin, to the culture medium.

-

The cells are then incubated for a specified duration (e.g., 24-48 hours) before analysis.

-

Key Assays

-

Nitric Oxide (NO) Measurement (Griess Assay): The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. The Griess reagent is added to the supernatant, and the resulting absorbance is measured at ~540 nm.

-

Western Blotting: To quantify protein expression and phosphorylation, cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a membrane and probed with specific primary antibodies against iNOS, total and phosphorylated forms of p38, ERK, and JNK, followed by a horseradish peroxidase-conjugated secondary antibody for chemiluminescent detection.

-

Immunofluorescence for NF-κB Translocation: Cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. A fluorescent secondary antibody and a nuclear counterstain (like DAPI) are used for visualization by fluorescence microscopy to determine the localization of NF-κB.

Conclusion and Implications for Drug Development

The available data strongly support the anti-inflammatory potential of this compound in microglia. By specifically inhibiting the NF-κB and MAPK (p38/ERK) signaling pathways, this compound effectively reduces the production of key inflammatory mediators like iNOS and NO. Its superior potency compared to curcumin, coupled with its demonstrated neuroprotective effects, makes it a compelling candidate for further development.[2][7] For drug development professionals, this compound represents a promising lead compound for targeting microglia-mediated neuroinflammation in a range of neurological disorders. Future research should focus on its effects on other pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and its efficacy in in vivo models of neurodegenerative disease.[8][9]

References

- 1. ovid.com [ovid.com]

- 2. This compound, a synthetic pyrazole derivative of curcumin, suppresses lipopolysaccharide-induced nitric oxide production through the inhibition of NF-κB and p38 MAPK pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Synthetic Curcumin Derivative this compound Attenuates Thrombin-Stimulated Microglial Inflammation by Inhibiting the ERK and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Synthetic Curcumin Derivative this compound Attenuates Thrombin-Stimulated Microglial Inflammation by Inhibiting the ERK and p38 MAPK Pathways [jstage.jst.go.jp]

- 5. Microglia Specific Drug Targeting Using Natural Products for the Regulation of Redox Imbalance in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. salk.edu [salk.edu]

- 8. This compound, a novel pyrazole derivative mitigates motor impairments associated with neurodegeneration via suppression of neuroinflammatory and apoptotic response in experimental Parkinson's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

CNB-001's Modulation of NF-κB and p38 MAPK Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNB-001, a novel pyrazole derivative of the natural compound curcumin, has demonstrated significant neuroprotective and anti-inflammatory properties. Its therapeutic potential is largely attributed to its ability to modulate key inflammatory signaling cascades within microglia, the resident immune cells of the central nervous system. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its anti-inflammatory effects, specifically focusing on its inhibitory actions on the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathways. This document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for replicating pivotal assays, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

Neuroinflammation, primarily mediated by activated microglia, is a critical contributor to the pathogenesis of various neurodegenerative diseases and acute brain injuries. In response to inflammatory stimuli such as lipopolysaccharide (LPS) or thrombin, microglia initiate signaling cascades that lead to the production of pro-inflammatory mediators, including nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Two central pathways governing this inflammatory response are the NF-κB and p38 MAPK signaling cascades. This compound has emerged as a potent inhibitor of microglial activation by targeting these specific pathways.[1][2] This guide synthesizes the current understanding of this compound's interaction with these pathways, providing a technical resource for researchers in the field.

Core Signaling Pathways and Mechanism of Action

This compound's anti-inflammatory activity is centered on the suppression of pro-inflammatory gene expression in activated microglia. This is achieved through the targeted inhibition of two key signaling pathways:

-

NF-κB Signaling Pathway: In response to inflammatory stimuli like LPS, the transcription factor NF-κB is activated. This typically involves the phosphorylation and subsequent degradation of its inhibitory protein, IκB, allowing the p65 subunit of NF-κB to translocate from the cytoplasm to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including iNOS. Studies have shown that this compound effectively suppresses the LPS-induced nuclear translocation of the NF-κB p65 subunit, thereby preventing the downstream expression of iNOS and subsequent NO production.[1]

-

p38 MAPK Signaling Pathway: The p38 MAPK pathway is another critical cascade activated by cellular stress and inflammatory cytokines. Upon stimulation by LPS or thrombin, a series of phosphorylation events leads to the activation of p38 MAPK. Activated (phosphorylated) p38 MAPK can, in turn, regulate the expression of inflammatory genes. This compound has been shown to significantly inhibit the phosphorylation of p38 MAPK in response to both LPS and thrombin in primary microglia.[1][2] Interestingly, while this compound inhibits p38 phosphorylation in response to both stimuli, it only inhibits ERK phosphorylation in response to thrombin, suggesting a stimulus-dependent mechanism of action.[2]

The following diagram illustrates the inhibitory effects of this compound on the LPS-induced NF-κB and p38 MAPK signaling pathways in microglia.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified in primary rat microglia. The following tables summarize the key findings from these studies.

Table 1: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production

| This compound Concentration (µM) | Nitrite Concentration (% of LPS control) |

| 0.1 | ~90% |

| 1 | ~60% |

| 10 | ~20% |

Data are estimated from graphical representations in Akaishi and Abe, 2018 and are presented as a percentage of the NO production induced by 100 ng/mL LPS alone.

Table 2: Effect of this compound on LPS-Induced iNOS Protein Expression

| Treatment | iNOS Expression Level (relative to control) |

| Control | Not detectable |

| LPS (100 ng/mL) | Markedly increased |

| LPS + this compound (10 µM) | Significantly reduced vs. LPS alone |

Based on Western blot analysis from Akaishi and Abe, 2018.

Table 3: Effect of this compound on LPS-Induced NF-κB p65 Nuclear Translocation

| Treatment | Cells with Nuclear NF-κB (%) |

| Control | < 10% |

| LPS (100 ng/mL) | ~70% |

| LPS + this compound (10 µM) | ~20% |

Data are estimated from immunofluorescence analysis in Akaishi and Abe, 2018.

Table 4: Effect of this compound on Stimulus-Induced MAPK Phosphorylation

| Stimulus | MAPK Target | Effect of this compound (10 µM) |

| LPS (100 ng/mL) | p-p38 | Significant inhibition |

| LPS (100 ng/mL) | p-ERK | No significant inhibition |

| LPS (100 ng/mL) | p-JNK | No significant inhibition |

| Thrombin (10 U/mL) | p-p38 | Significant inhibition |

| Thrombin (10 U/mL) | p-ERK | Significant inhibition |

Compiled from data presented in Akaishi and Abe, 2018 and Akaishi et al., 2020.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature and are provided as a guide for researchers.

Primary Microglia Culture

This protocol outlines the isolation and culture of primary microglia from neonatal rat cerebral cortices.

-

Tissue Dissociation: Cerebral cortices from 1-3 day old rat pups are dissected, and meninges are removed. The tissue is minced and incubated in a trypsin solution to digest the extracellular matrix.

-

Cell Culture: The dissociated cells are plated onto poly-L-lysine-coated flasks in DMEM supplemented with 10% fetal bovine serum.

-

Microglia Isolation: After 10-14 days, a confluent layer of astrocytes forms with microglia growing on top. The flasks are shaken on an orbital shaker to selectively detach the microglia.

-

Plating for Experiments: The collected microglia are then plated into appropriate culture wells for subsequent experiments. Purity of the culture should be confirmed (e.g., by Iba1 staining).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Cell Treatment: Plate primary microglia and allow them to adhere. Pre-treat cells with various concentrations of this compound for 1 hour before stimulating with LPS (100 ng/mL) or thrombin (10 U/mL). Incubate for 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).

-

Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.

Western Blotting for iNOS and Phosphorylated Proteins

This protocol is for detecting protein expression and phosphorylation status.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies (e.g., anti-iNOS, anti-phospho-p38, anti-total-p38) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or total protein levels for phosphorylation analysis).

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of the NF-κB p65 subunit into the nucleus.

-

Cell Culture and Treatment: Grow microglia on glass coverslips. Treat with this compound followed by LPS stimulation for a short duration (e.g., 30-60 minutes).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Immunostaining: Block with a suitable blocking buffer (e.g., BSA in PBS) and incubate with a primary antibody against NF-κB p65. After washing, incubate with a fluorescently-labeled secondary antibody.

-

Nuclear Staining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI. Mount the coverslips onto microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the percentage of cells showing nuclear localization of p65 by counting cells from multiple fields.

Conclusion

This compound demonstrates potent anti-inflammatory effects in microglia by dually inhibiting the NF-κB and p38 MAPK signaling pathways. This targeted action prevents the production of key inflammatory mediators like nitric oxide. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar compounds for neuroinflammatory and neurodegenerative disorders. Further research to elucidate the precise molecular targets of this compound upstream of NF-κB and p38 MAPK is warranted.

References

- 1. The Synthetic Curcumin Derivative this compound Attenuates Thrombin-Stimulated Microglial Inflammation by Inhibiting the ERK and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a synthetic pyrazole derivative of curcumin, suppresses lipopolysaccharide-induced nitric oxide production through the inhibition of NF-κB and p38 MAPK pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

CNB-001: A Technical Guide to its Role in Oxidative Stress Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNB-001 is a novel synthetic pyrazole derivative of curcumin engineered to exhibit improved potency and metabolic stability over its parent compound.[1] Developed by investigators at the Salk Institute, this compound has demonstrated significant neuroprotective, anti-inflammatory, and antioxidant properties in a variety of preclinical models.[1] This technical guide provides an in-depth overview of the mechanisms by which this compound mitigates oxidative stress, presenting key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Quantitative Data on Oxidative Stress Markers

The efficacy of this compound in combating oxidative stress has been quantified in both in vivo and in vitro models of neurodegenerative diseases.

In Vivo Effects of this compound on Oxidative Stress in a Parkinson's Disease Model

In a study utilizing a subacute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease, pretreatment with this compound demonstrated a significant amelioration of oxidative stress markers in brain tissue. The administration of MPTP led to a marked increase in lipid peroxidation and a depletion of endogenous antioxidant systems, effects that were significantly reversed by this compound.

| Parameter | Control | MPTP (30 mg/kg) | This compound (24 mg/kg) + MPTP | This compound (24 mg/kg) |

| Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) | 1.2 ± 0.1 | 2.8 ± 0.2 | 1.5 ± 0.1# | 1.1 ± 0.1 |

| Superoxide Dismutase (SOD) (U/mg protein) | 8.5 ± 0.7 | 12.1 ± 1.0 | 9.2 ± 0.8# | 8.7 ± 0.6 |

| Catalase (CAT) (μmol of H₂O₂ consumed/min/mg protein) | 3.5 ± 0.3 | 5.2 ± 0.4 | 3.9 ± 0.3# | 3.6 ± 0.3 |

| Glutathione Peroxidase (GPx) (μmol of glutathione oxidized/min/mg protein) | 15.2 ± 1.2 | 8.9 ± 0.7 | 13.8 ± 1.1# | 15.5 ± 1.3 |

| Reduced Glutathione (GSH) (μg/mg protein) | 4.8 ± 0.4 | 2.1 ± 0.2* | 4.2 ± 0.3# | 4.9 ± 0.4 |

*p < 0.05 compared to control; #p < 0.05 compared to MPTP group. Data is presented as mean ± SD.

In Vitro Effects of this compound on Oxidative Stress and Apoptosis in a Parkinson's Disease Model

In a cellular model of Parkinson's disease using rotenone-induced toxicity in SK-N-SH neuroblastoma cells, pretreatment with this compound was shown to be protective. While the full quantitative data from the primary publication is not publicly available, the study reported that a 2 µM concentration of this compound, administered 2 hours prior to rotenone exposure (100 nM), led to:

-

Increased cell viability

-

Decreased formation of reactive oxygen species (ROS)

-

Maintenance of normal mitochondrial membrane potential

-

Reduced apoptosis[2]

Furthermore, this compound was found to modulate the expression of key apoptotic proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic proteins Bax, caspase-3, and cytochrome C.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the in vivo study of this compound's effect on oxidative stress markers.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures lipid peroxidation.

-

Tissue Homogenization: Brain tissue (substantia nigra and striatum) is homogenized in 10 volumes of 0.1 M phosphate buffer (pH 7.4).

-

Reaction Mixture: To 0.5 mL of the homogenate, add 0.5 mL of 30% trichloroacetic acid (TCA) and 0.5 mL of 0.8% thiobarbituric acid (TBA).

-

Incubation: The mixture is incubated in a water bath at 80°C for 30 minutes.

-

Cooling and Centrifugation: After incubation, the samples are cooled on ice and centrifuged at 3000 rpm for 15 minutes.

-

Spectrophotometry: The absorbance of the supernatant is measured at 540 nm.

-

Quantification: The concentration of TBARS is calculated using a molar extinction coefficient of 1.56 x 10⁵ M⁻¹cm⁻¹ and expressed as nmol/mg of protein.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of the antioxidant enzyme SOD.

-

Tissue Homogenate Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged to obtain the supernatant.

-

Reaction Mixture: The assay mixture contains 0.1 mL of the supernatant, 1.2 mL of sodium pyrophosphate buffer (0.052 M, pH 8.3), 0.1 mL of 186 µM phenazine methosulphate, and 0.3 mL of 300 µM nitroblue tetrazolium.

-

Reaction Initiation: The reaction is initiated by the addition of 0.2 mL of 780 µM NADH.

-

Incubation: The mixture is incubated at 30°C for 90 seconds.

-

Reaction Termination: The reaction is stopped by the addition of 1.0 mL of glacial acetic acid.

-

Color Development: The reaction mixture is stirred, and 4.0 mL of n-butanol is added. The mixture is shaken vigorously and allowed to stand for 10 minutes.

-

Spectrophotometry: The absorbance of the organic layer is measured at 560 nm.

-

Quantification: One unit of SOD activity is defined as the enzyme concentration required to inhibit chromogen production by 50% in one minute under the assay conditions.

Catalase (CAT) Activity Assay

This assay measures the activity of the antioxidant enzyme catalase.

-

Tissue Homogenate Preparation: Brain tissue is homogenized in 0.1 M phosphate buffer (pH 7.4) and centrifuged.

-

Reaction Mixture: The assay mixture consists of 0.1 mL of the supernatant and 1.9 mL of 50 mM phosphate buffer (pH 7.0).

-

Reaction Initiation: The reaction is initiated by the addition of 1.0 mL of 30 mM H₂O₂.

-

Spectrophotometry: The decomposition of H₂O₂ is followed by the decrease in absorbance at 240 nm.

-

Quantification: The enzyme activity is calculated using a molar extinction coefficient of 43.6 M⁻¹cm⁻¹ and expressed as µmol of H₂O₂ consumed/min/mg protein.

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of the antioxidant enzyme GPx.

-

Tissue Homogenate Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged.

-

Reaction Mixture: The assay mixture contains 0.2 mL of the supernatant, 0.4 mL of 0.1 M phosphate buffer (pH 7.4), 0.1 mL of 10 mM sodium azide, and 0.2 mL of 4 mM reduced glutathione.

-

Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes.

-

Reaction Initiation: The reaction is initiated by the addition of 0.1 mL of 10 mM H₂O₂.

-

Incubation: The mixture is incubated at 37°C for 10 minutes.

-

Reaction Termination: The reaction is stopped by the addition of 0.5 mL of 10% TCA.

-

Centrifugation: The mixture is centrifuged at 3000 rpm for 10 minutes.

-

Color Development: To 0.5 mL of the supernatant, 3.0 mL of 0.3 M disodium hydrogen phosphate and 1.0 mL of 0.04% DTNB are added.

-

Spectrophotometry: The absorbance is measured at 412 nm.

-

Quantification: The activity is expressed as µmol of glutathione oxidized/min/mg protein.

Reduced Glutathione (GSH) Estimation

This assay measures the levels of the antioxidant molecule GSH.

-

Tissue Homogenate Preparation: Brain tissue is homogenized in 10% TCA and centrifuged.

-

Reaction Mixture: To 0.5 mL of the supernatant, add 2.0 mL of 0.3 M disodium hydrogen phosphate.

-

Color Development: 0.25 mL of 0.001 M DTNB is added.

-

Spectrophotometry: The absorbance is measured at 412 nm.

-

Quantification: The amount of GSH is expressed as µg/mg of protein.

Signaling Pathways and Experimental Workflows

The neuroprotective and antioxidant effects of this compound are mediated through the modulation of several key intracellular signaling pathways.

References

CNB-001: A Deep Dive into its Effects on Mitochondrial Function

A Technical Guide for Researchers and Drug Development Professionals

Introduction: CNB-001, a novel pyrazole derivative of curcumin, has emerged as a promising neuroprotective agent with significant therapeutic potential for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2] Its mechanism of action is multifaceted, with a growing body of evidence pointing towards a crucial role in preserving and enhancing mitochondrial function. This technical guide provides an in-depth analysis of the effects of this compound on mitochondria, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the effects of this compound on mitochondrial and related cellular parameters.

Table 1: In Vitro Efficacy of this compound in a Cellular Model of Parkinson's Disease

| Parameter | Model System | Treatment Conditions | Result | Reference |

| Cell Viability | Rotenone (100 nM)-treated SK-N-SH cells | 2 µM this compound pretreatment for 2h | Increased cell viability | [2] |

| Apoptosis | Rotenone (100 nM)-treated SK-N-SH cells | 2 µM this compound pretreatment for 2h | Reduced the 78% apoptosis rate induced by rotenone | [2] |

| Reactive Oxygen Species (ROS) | Rotenone (100 nM)-treated SK-N-SH cells | 2 µM this compound pretreatment for 2h | Decreased ROS formation | [2] |

| Mitochondrial Membrane Potential | Rotenone (100 nM)-treated SK-N-SH cells | 2 µM this compound pretreatment for 2h | Maintained normal physiological mitochondrial membrane potential | [2] |

| 5-Lipoxygenase Inhibition | Not specified | Not specified | IC₅₀ ~70 nM | [3] |

| General Cell Culture Efficacy | Not specified | Not specified | EC₅₀: 500-1000 nM | [3] |

Table 2: In Vivo Efficacy of this compound in a Rodent Model of Parkinson's Disease

| Parameter | Model System | Treatment Conditions | Result | Reference |

| Behavioral Deficits | MPTP (30 mg/kg for 4 days)-treated mice | 24 mg/kg this compound pretreatment | Ameliorated behavioral anomalies | [1] |

| Monoamine Transporter Expression | MPTP (30 mg/kg for 4 days)-treated mice | 24 mg/kg this compound pretreatment | Synergistically enhanced monoamine transporter expressions | [1] |

Key Experimental Protocols

This section details the methodologies employed in the key studies investigating the effects of this compound on mitochondrial function.

In Vitro Model of Parkinson's Disease

-

Cell Line: Human neuroblastoma SK-N-SH cells.

-

Toxin-Induced Injury: Cells were exposed to 100 nM rotenone to induce mitochondrial dysfunction and oxidative stress, mimicking pathological aspects of Parkinson's disease.

-

This compound Treatment: Cells were pretreated with 2 µM this compound for 2 hours prior to rotenone exposure.

-

Assays:

-

Cell Viability: Assessed using the MTT assay, which measures the metabolic activity of viable cells.

-

Apoptosis: Quantified using dual staining with acridine orange and ethidium bromide to visualize apoptotic and necrotic cells.

-

Reactive Oxygen Species (ROS) Production: Measured using a fluorescent probe that detects intracellular ROS levels.

-

Mitochondrial Membrane Potential (ΔΨm): Evaluated using a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.

-

Western Blotting: Utilized to determine the expression levels of key apoptotic and anti-apoptotic proteins, including Bcl-2, Bax, caspase-3, and cytochrome C.

-

In Vivo Model of Parkinson's Disease

-

Animal Model: A subacute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) rodent model of Parkinson's disease was used.

-

Toxin Administration: Mice were administered MPTP at a dose of 30 mg/kg for four consecutive days to induce degeneration of dopaminergic neurons.

-

This compound Treatment: A separate group of mice received pretreatment with 24 mg/kg of this compound.

-

Outcome Measures:

-

Behavioral Analysis: Motor coordination and other behavioral parameters were assessed to evaluate the neuroprotective effects of this compound.

-

Immunohistochemistry and Western Blotting: The expression of tyrosine hydroxylase (TH), dopamine transporter (DAT), and vesicular monoamine transporter 2 (VMAT2) were measured in the substantia nigra and striatum to assess the integrity of the nigrostriatal dopaminergic pathway.

-

Transmission Electron Microscopy: The ultrastructure of mitochondria in the substantia nigra and striatum was examined to observe changes such as distorted cristae and mitochondrial enlargement.[1][4]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its protective effects on mitochondrial function through the modulation of several key signaling pathways.

Anti-Apoptotic Pathway

This compound promotes cell survival by modulating the intrinsic pathway of apoptosis. It upregulates the expression of the anti-apoptotic protein Bcl-2 while downregulating the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio prevents the release of cytochrome C from the mitochondria, thereby inhibiting the activation of caspase-3 and the subsequent apoptotic cascade.[2]

Caption: this compound's anti-apoptotic signaling pathway.

Neuroprotective Signaling Pathways

This compound has been shown to maintain the PI3K-Akt kinase pathway, a critical signaling cascade involved in cell survival and proliferation.[3] It also modulates the activity of calcium-calmodulin-dependent protein kinase IIa (CaMKIIα), a key regulator of synaptic plasticity and neuronal function.[3]

Caption: Neuroprotective signaling pathways influenced by this compound.

Anti-Inflammatory Pathway

In microglia, the resident immune cells of the central nervous system, this compound exhibits anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced production of nitric oxide (NO).[5] This is achieved through the suppression of the nuclear translocation of nuclear factor κB (NF-κB) and the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[5][6]

Caption: this compound's anti-inflammatory signaling pathway in microglia.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for assessing the neuroprotective and mitochondrial effects of this compound.

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases by virtue of its ability to protect and preserve mitochondrial function. Its multifaceted mechanism of action, encompassing the maintenance of mitochondrial integrity, reduction of oxidative stress, inhibition of apoptosis, and modulation of key neuroprotective and anti-inflammatory signaling pathways, makes it a compelling candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this compound.

References

- 1. This compound a novel curcumin derivative, guards dopamine neurons in MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of this compound, a novel pyrazole derivative of curcumin on biochemical and apoptotic markers against rotenone-induced SK-N-SH cellular model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. salk.edu [salk.edu]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a synthetic pyrazole derivative of curcumin, suppresses lipopolysaccharide-induced nitric oxide production through the inhibition of NF-κB and p38 MAPK pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

CNB-001's Journey Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CNB-001, a novel pyrazole derivative of the natural compound curcumin, has emerged as a promising neuroprotective and anti-inflammatory agent with therapeutic potential for a range of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease. A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). While preclinical studies have established that this compound penetrates the central nervous system, detailed quantitative permeability data remains largely within the proprietary domain. This technical guide synthesizes the available information on this compound's BBB permeability, delves into its core mechanisms of action, provides detailed experimental protocols for assessing BBB permeability, and visualizes the key signaling pathways modulated by this compound.

This compound: Physicochemical Properties and Qualitative BBB Permeability

This compound is a synthetic small molecule designed to improve upon the therapeutic properties of curcumin, which suffers from poor bioavailability and metabolic instability. Information from the Salk Institute indicates that this compound is orally bioavailable and "crosses the blood-brain barrier (by gavage) at high levels with a plasma half-life of over 2 hours"[1]. This suggests that the compound possesses the requisite lipophilicity and other physicochemical characteristics to traverse the tightly regulated endothelial cell layer of the BBB.

While specific quantitative data such as brain-to-plasma concentration ratios or permeability coefficients are not publicly available, the consistent observation of neuroprotective effects in various in vivo models of CNS disorders strongly supports its ability to reach therapeutic concentrations in the brain.[2][3]

Data on this compound CNS Activity

Although direct BBB permeability data is limited, the following table summarizes key in vitro and in vivo findings that indirectly support its CNS penetration and efficacy.

| Parameter | Finding | Model System | Reference |

| Neuroprotection | Protected dopaminergic neurons from MPTP-induced toxicity | In vivo (mouse model of Parkinson's disease) | [2][3] |

| Anti-inflammatory Activity | Suppressed lipopolysaccharide (LPS)-induced nitric oxide production in microglia | In vitro (primary rat microglia) | [4] |

| Anti-inflammatory Activity | Attenuated thrombin-stimulated microglial inflammation | In vitro (primary rat microglia) | [5] |

| Neuroprotection | Protected against rotenone-induced toxicity and apoptosis | In vitro (SK-N-SH cellular model of Parkinson's disease) | [6] |

| In vivo Efficacy | Mitigated motor impairments and neuroinflammation | In vivo (MPTP mouse model of Parkinson's disease) |

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

For researchers seeking to quantify the BBB permeability of this compound or similar compounds, the following established protocols provide a robust framework.

In Vivo Evaluation of BBB Permeability using Fluorescent Tracers in Rodents

This method provides a quantitative measure of BBB integrity and permeability.

Materials:

-

Fluorescent tracers (e.g., sodium fluorescein, Evans blue dye, or fluorescently-labeled dextrans of varying molecular weights)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Perfusion buffer (e.g., phosphate-buffered saline [PBS])

-

Tissue homogenization buffer

-

Fluorometer or spectrophotometer

Procedure:

-

Tracer Administration: Administer the fluorescent tracer to the animal via intraperitoneal (i.p.) or intravenous (i.v.) injection.[7][8]

-

Circulation Time: Allow the tracer to circulate for a defined period (e.g., 30-60 minutes).

-

Anesthesia and Perfusion: Anesthetize the animal and perform transcardial perfusion with ice-cold PBS to remove the tracer from the vasculature.[7]

-

Tissue Collection: Harvest the brain and, for comparison, a peripheral organ (e.g., kidney).

-

Homogenization: Homogenize the brain tissue in a suitable buffer.

-

Quantification: Centrifuge the homogenate and measure the fluorescence or absorbance of the supernatant.

-

Calculation: Calculate the amount of tracer extravasated into the brain parenchyma, often normalized to the plasma concentration of the tracer and the weight of the brain tissue.

In Vitro Blood-Brain Barrier Model using Transwell Assays

This model simulates the BBB to assess the passive diffusion of a compound.

Materials:

-

Transwell inserts with a microporous membrane

-

Brain microvascular endothelial cells (e.g., primary cells or immortalized cell lines like hCMEC/D3)

-

Astrocyte co-culture (optional, to enhance barrier tightness)

-

Cell culture medium

-

This compound solution of known concentration

-

Analytical method for quantifying this compound (e.g., LC-MS/MS)

Procedure:

-

Cell Seeding: Seed the brain endothelial cells on the apical (upper) side of the Transwell insert membrane. If using a co-culture model, seed astrocytes on the basolateral (lower) side of the well.[9]

-

Barrier Formation: Culture the cells until a confluent monolayer is formed, characterized by high transendothelial electrical resistance (TEER).

-

Compound Application: Add the this compound solution to the apical chamber.

-

Sampling: At various time points, collect samples from the basolateral chamber.

-

Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective and anti-inflammatory effects by modulating several key intracellular signaling pathways.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical regulator of the inflammatory response. In neuroinflammatory conditions, the activation of NF-κB in microglia leads to the production of pro-inflammatory mediators. This compound has been shown to suppress the nuclear translocation of NF-κB, thereby inhibiting the expression of inflammatory genes.[4]

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of p38 MAPK Signaling

The p38 mitogen-activated protein kinase (MAPK) pathway is another key player in inflammation and cellular stress responses. This compound has been demonstrated to significantly suppress the phosphorylation of p38 MAPK, leading to a reduction in inflammatory responses.[4][5]

Caption: this compound inhibits the p38 MAPK signaling pathway.

Maintenance of PI3K-Akt Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. In the context of neuroprotection, maintaining the activity of this pathway is beneficial. This compound has been found to support the PI3K-Akt pathway, which contributes to its neuroprotective effects.[1]

Caption: this compound promotes cell survival via the PI3K-Akt pathway.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for a variety of neurological disorders, owing in large part to its ability to cross the blood-brain barrier and exert potent neuroprotective and anti-inflammatory effects. While direct quantitative data on its BBB permeability remains elusive in the public domain, the wealth of preclinical evidence strongly supports its CNS bioavailability. The detailed experimental protocols provided herein offer a clear path for researchers to independently quantify the BBB transport of this compound and other novel chemical entities. Further elucidation of its interactions with the NF-κB, p38 MAPK, and PI3K-Akt signaling pathways will undoubtedly pave the way for its continued development and potential clinical translation. Future research should aim to publish quantitative pharmacokinetic data, including brain-to-plasma ratios and permeability coefficients, to provide a more complete picture of its CNS disposition and to facilitate more precise dose-response modeling for clinical trials.

References

- 1. salk.edu [salk.edu]

- 2. This compound a novel curcumin derivative, guards dopamine neurons in MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound a Novel Curcumin Derivative, Guards Dopamine Neurons in MPTP Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a synthetic pyrazole derivative of curcumin, suppresses lipopolysaccharide-induced nitric oxide production through the inhibition of NF-κB and p38 MAPK pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Synthetic Curcumin Derivative this compound Attenuates Thrombin-Stimulated Microglial Inflammation by Inhibiting the ERK and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effect of this compound, a novel pyrazole derivative of curcumin on biochemical and apoptotic markers against rotenone-induced SK-N-SH cellular model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using Evans Blue Dye to Determine Blood-Brain Barrier Integrity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of CNB-001: A Novel Neuroprotective Agent for Neurodegenerative Diseases

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. The complex pathology of these conditions, often characterized by neuronal loss, inflammation, and the accumulation of misfolded proteins, necessitates the development of multi-target therapeutic agents. CNB-001, a novel synthetic pyrazole derivative of curcumin, has emerged as a promising candidate, demonstrating significant neuroprotective, anti-inflammatory, and anti-apoptotic properties in a range of preclinical models. This technical guide provides an in-depth overview of the preclinical studies of this compound, focusing on its efficacy, mechanism of action, and experimental protocols to support further research and development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Efficacy and Potency of this compound

| Parameter | Model System | Value | Reference |

| 5-Lipoxygenase Inhibition (IC50) | Enzyme Assay | ~70 nM | [1] |

| Neuroprotection (EC50) | Cell Culture Assay | 500-1000 nM | [1] |

| Cell Viability | Rotenone (100 nM) in SK-N-SH cells | Increased with 2 µM this compound pretreatment | [2] |

| Apoptosis Reduction | Rotenone (100 nM) in SK-N-SH cells | Reduced from 78% in rotenone-only group | [2] |

| Nitric Oxide (NO) Production Suppression | LPS-stimulated primary rat microglia | 1-10 µM this compound showed significant suppression |

Table 2: In Vivo Efficacy of this compound in Neurodegeneration Models

| Parameter | Model System | Dose | Outcome | Reference |

| Memory Enhancement | Rodent Object Recognition Memory Assay | As low as 10 mg/kg | Improved performance | [1] |

| Motor Impairment Amelioration | MPTP-induced Parkinson's Disease (mice) | 24 mg/kg | Attenuated behavioral anomalies | |

| Dopaminergic Neuron Protection | MPTP-induced Parkinson's Disease (mice) | 24 mg/kg | Increased Tyrosine Hydroxylase (TH) positive neurons | |

| Reduction of Soluble Aβ1-42 | Alzheimer's Disease Model (mice) | Not Specified | Reduced levels of soluble Aβ1-42 | [1] |

| Normalization of Synaptic Markers | Alzheimer's Disease Model (mice) | Not Specified | Normalized several markers for synapse loss | [1] |

| Normalization of Oxidative Stress Markers | Alzheimer's Disease Model (mice) | Not Specified | Normalized several markers for oxidative stress | [1] |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways implicated in neurodegeneration.

Anti-Inflammatory Pathway in Microglia

In the context of neuroinflammation, often mediated by activated microglia, this compound has been shown to suppress the production of inflammatory mediators. This is achieved through the inhibition of the NF-κB and p38 MAPK signaling pathways.

This compound Anti-inflammatory Signaling Pathway

Pro-Survival and Anti-Apoptotic Pathways

This compound promotes neuronal survival by activating the PI3K/Akt signaling pathway and by modulating the expression of Bcl-2 family proteins to inhibit the mitochondrial apoptotic cascade.

This compound Pro-survival and Anti-apoptotic Pathways

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.

In Vitro Model: Rotenone-Induced Toxicity in SK-N-SH Cells

This model mimics aspects of Parkinson's disease pathology by inducing mitochondrial dysfunction and oxidative stress.

-

Cell Culture: Human neuroblastoma SK-N-SH cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Pretreatment: Cells are pre-treated with this compound (e.g., 2 µM) for 2 hours before the addition of rotenone.[2]

-

Rotenone Insult: Rotenone is added to the cell culture medium at a final concentration of 100 nM to induce neurotoxicity.[2]

-

Assessment of Cell Viability (MTT Assay):

-

After 24 hours of rotenone exposure, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

-

Apoptosis Assessment (Dual Staining):

-

Cells are stained with Acridine Orange (AO) and Ethidium Bromide (EB).

-

Live, apoptotic, and necrotic cells are visualized and quantified using fluorescence microscopy. Rotenone insult has been shown to result in 78% apoptosis, which is alleviated by this compound pretreatment.[2]

-

-

Measurement of Mitochondrial Membrane Potential (MMP):

-

Cells are incubated with a fluorescent dye such as JC-1 or a similar mitochondrial membrane potential indicator.

-

The ratio of red to green fluorescence is measured using a fluorescence plate reader or flow cytometry to determine the MMP. This compound pretreatment helps maintain a normal physiological MMP.[2]

-

In Vivo Model: MPTP-Induced Parkinson's Disease in Mice

This is a widely used model to study the neuroprotective effects of compounds against dopamine neuron degeneration.

-

Animals: Male C57BL/6 mice are typically used.

-

MPTP Administration: A subacute model involves the intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg for four consecutive days.

-

This compound Treatment: this compound is administered, often by oral gavage, at a specified dose (e.g., 24 mg/kg) daily, starting before or concurrently with MPTP administration and continuing for a defined period.

-

Behavioral Testing:

-

Narrow Beam Test: To assess motor coordination and balance, mice are timed as they traverse a narrow wooden beam. The number of foot slips is also recorded.

-

Catalepsy Test: The time it takes for a mouse to move from a static, imposed posture is measured to assess akinesia.

-

-

Biochemical and Histological Analysis:

-

Dopamine and Metabolite Levels: Striatal tissues are collected and analyzed by high-performance liquid chromatography (HPLC) to quantify dopamine, DOPAC, and HVA levels.

-

Immunohistochemistry: Brain sections are stained for Tyrosine Hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons in the substantia nigra.

-

Western Blotting: Protein levels of TH, dopamine transporter (DAT), and vesicular monoamine transporter 2 (VMAT2) in the striatum and substantia nigra are quantified.

-

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical assessment of a neuroprotective compound like this compound.

Preclinical Evaluation Workflow for this compound

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for neurodegenerative diseases. Its multi-faceted mechanism of action, encompassing anti-inflammatory, anti-apoptotic, and pro-survival pathways, makes it a compelling candidate for diseases with complex pathologies like Alzheimer's and Parkinson's. The detailed experimental protocols and data presented in this guide are intended to facilitate further investigation and accelerate the translation of this promising molecule from the laboratory to the clinic.

References

CNB-001 for Traumatic Brain Injury: A Technical Overview of a Promising Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Compound Properties

CNB-001 is a small molecule with a molecular weight of 440 g/mol . It is orally bioavailable and has been shown to cross the blood-brain barrier effectively, with a plasma half-life of over two hours in rodent models.[1] Its development was motivated by the need to overcome the poor metabolic stability of curcumin while retaining its potent anti-inflammatory and antioxidant properties.[1]

| Property | Value | Reference |

| Molecular Weight | 440 g/mol | [1] |

| cLogP | 4.67 | [1] |

| tPSA | 74.52 | [1] |

| In vitro EC50 | 500-1000 nM | [1] |

| In vivo Efficacy (Rodent Object Recognition) | 10 mg/kg | [1] |

| 5-lipoxygenase IC50 | ~70 nM | [1] |

Mechanism of Action in Neuroprotection

The neuroprotective effects of this compound in the context of TBI are multifaceted, targeting key pathways involved in secondary injury cascades, including excitotoxicity, neuroinflammation, and oxidative stress.

Modulation of Kinase Signaling Pathways

A critical aspect of this compound's mechanism is its ability to maintain the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[1] This pathway is crucial for promoting cell survival and inhibiting apoptosis. Additionally, this compound modulates the activity of calcium-calmodulin-dependent protein kinase IIa (CaMKII), a key player in synaptic plasticity and excitotoxicity.[1]

Anti-inflammatory and Antioxidant Effects

This compound exhibits potent anti-inflammatory properties by inhibiting 5-lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes.[1] Furthermore, it suppresses the production of nitric oxide (NO) in microglia, the resident immune cells of the brain, by inhibiting the expression of inducible nitric oxide synthase (iNOS).[2][3] This action is mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways.[3] The antioxidant properties of this compound help to mitigate oxidative stress, a major contributor to neuronal damage following TBI.[4]

Preclinical Evidence in TBI Rodent Models

Experimental Protocols

-

Animal Model: Typically, adult male Sprague-Dawley rats or C57BL/6 mice are used.

-

Induction of TBI: A controlled cortical impact (CCI) or fluid percussion injury (FPI) model would be employed to induce a standardized level of brain trauma.

-

This compound Administration: this compound would be administered orally (gavage) or intraperitoneally at various doses and time points post-injury to assess the therapeutic window.

-

Behavioral Assessments: A battery of behavioral tests would be conducted to evaluate motor and cognitive function. These may include the Morris water maze for spatial learning and memory, the rotarod test for motor coordination, and the elevated plus maze for anxiety-like behavior.

Future Directions and Clinical Potential